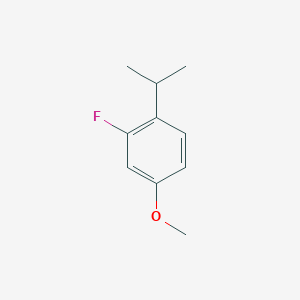

2-Fluoro-1-isopropyl-4-methoxybenzene

Description

Properties

IUPAC Name |

2-fluoro-4-methoxy-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJIACNUHDGPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609048 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262414-96-9 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Fluoro-1-isopropyl-4-methoxybenzene, a valuable fluorinated aromatic compound with applications in medicinal chemistry and materials science.[1][2] The synthesis is presented as a multi-step process commencing with the readily available starting material, anisole. Each synthetic step is discussed in detail, including the underlying reaction mechanisms, optimized experimental protocols, and characterization data. The guide is designed to be a practical resource for researchers and process chemists, offering insights into the causality behind experimental choices and ensuring a self-validating and reproducible synthetic route.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[3] this compound, with its unique substitution pattern, serves as a key building block in the synthesis of more complex bioactive molecules.[1][2] This guide delineates a reliable and scalable synthesis of this important intermediate.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway involving the sequential introduction of the functional groups onto an anisole backbone. The proposed forward synthesis is a three-step sequence:

-

Friedel-Crafts Isopropylation of anisole to form 4-isopropylanisole.

-

Ortho-Bromination of 4-isopropylanisole to yield 2-bromo-4-isopropylanisole.

-

Fluorination via a lithium-halogen exchange followed by electrophilic fluorination.

This pathway was chosen for its reliance on well-established and scalable reaction classes, and the commercial availability of the starting materials.

Caption: Workflow for the Friedel-Crafts isopropylation of anisole.

Experimental Protocol:

-

To a stirred solution of anisole (1.0 equiv.) in an inert solvent such as dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 equiv.) portion-wise.

-

Slowly add isopropanol (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 4-isopropylanisole.

Table 1: Quantitative Data for Step 1

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (GC) | >98% |

| Boiling Point | 211-213 °C |

Step 2: Ortho-Bromination of 4-Isopropylanisole to 2-Bromo-4-isopropylanisole

The second step is the regioselective bromination of 4-isopropylanisole at the ortho position to the activating methoxy group. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often in the presence of a catalyst to enhance selectivity. [4][5]The use of silica gel as a catalyst can promote selective monobromination. [4] Mechanism: The bromination of activated aromatic rings with NBS can proceed through an electrophilic aromatic substitution mechanism. The catalyst polarizes the N-Br bond of NBS, generating a more electrophilic bromine species. The electron-rich aromatic ring of 4-isopropylanisole attacks this electrophile, primarily at the ortho position due to the directing effect of the methoxy group. Deprotonation of the resulting sigma complex yields the brominated product.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-isopropylanisole (1.0 equiv.) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of silica gel.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, filter off the silica gel and succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-bromo-4-isopropylanisole can be purified by column chromatography or vacuum distillation.

Table 2: Quantitative Data for Step 2

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (GC) | >97% |

| Key Analytical Data | Appearance of characteristic isotopic pattern for bromine in the mass spectrum. |

Step 3: Fluorination of 2-Bromo-4-isopropylanisole

The final step is the conversion of the aryl bromide to the corresponding aryl fluoride. This is effectively achieved through a lithium-halogen exchange followed by quenching the resulting aryllithium species with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). [4][6] Mechanism: The reaction proceeds via a lithium-halogen exchange, where an organolithium reagent, typically n-butyllithium, reacts with the aryl bromide to form an aryllithium intermediate and butyl bromide. [7][8][9][10]This highly reactive aryllithium species then acts as a nucleophile and attacks the electrophilic fluorine of NFSI, displacing the benzenesulfonimide anion to form the desired fluoroaromatic compound. [4][6]

Caption: Fluorination of 2-bromo-4-isopropylanisole via lithium-halogen exchange.

Experimental Protocol:

-

To a solution of 2-bromo-4-isopropylanisole (1.0 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) in anhydrous THF.

-

Slowly add the solution of the aryllithium intermediate to the NFSI solution at -78 °C via a cannula.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Table 3: Quantitative Data for Step 3

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (HPLC/GC) | >98% |

| Key Analytical Data | Appearance of a C-F bond signal in the IR spectrum and characteristic fluorine coupling in the ¹H and ¹³C NMR spectra. |

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound from anisole. The described pathway, involving Friedel-Crafts isopropylation, ortho-bromination, and a subsequent lithium-halogen exchange followed by electrophilic fluorination, offers a practical route for the laboratory-scale synthesis of this valuable fluorinated building block. The provided experimental protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and drug development to confidently produce this compound for their research needs.

References

-

Wikipedia. (2023, November 28). Electrophilic fluorination. Wikipedia. [Link]

-

The Journal of Organic Chemistry. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. ACS Publications. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

-

Wikipedia. (2023, December 15). Friedel–Crafts reaction. Wikipedia. [Link]

-

PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

-

ETH Zurich. (2019). OC II (FS 2019). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]

-

MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

PubMed. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. [Link]

-

pinn.ai. (n.d.). Bromination Of Anisole. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Semantic Scholar. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. [Link]

-

PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

NIH. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. [Link]

-

Macmillan Group. (n.d.). lithium halogen exchange #1 revised. [Link]

-

ChemRxiv. (n.d.). Synthesis and Styrene Copolymerization of Novel Fluoro and Oxy Ring-Disubstituted Isopropyl Phenylcyanoacrylates. [Link]

-

MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link]

-

Semantic Scholar. (n.d.). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1. [Link]

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

-

Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]

-

MDPI. (n.d.). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

ResearchGate. (n.d.). Electrophilic Fluorination of Organosilanes | Request PDF. [Link]

-

Fluoropharm. (n.d.). 1262414-96-9 | this compound. [Link]

-

SciELO. (n.d.). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. [Link]

-

Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

-

PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. brynmawr.edu [brynmawr.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

A Technical Guide to the Physicochemical Properties of 2-Fluoro-1-isopropyl-4-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural, physical, and spectroscopic characteristics. It moves beyond a simple recitation of data to include detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind key methodological choices. This guide serves as a practical reference for the synthesis, characterization, and application of this important fluorinated aromatic intermediate.

Introduction and Strategic Significance

This compound is a fluorinated aromatic ether of significant interest in modern organic synthesis and pharmaceutical research.[1] Its molecular architecture, featuring a strategic combination of a fluorine atom, an isopropyl group, and a methoxy group on a benzene scaffold, makes it a highly versatile building block.

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The fluorine atom in this compound can modulate its electronic properties and participate in crucial non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.[1]

This compound's most notable application is as a key intermediate in the synthesis of Anacetrapib , a cholesteryl ester transfer protein (CETP) inhibitor that was investigated for the treatment of atherosclerosis.[1] This highlights its value in cardiovascular drug discovery and underscores the importance of a thorough understanding of its physicochemical properties for process optimization and quality control. Beyond pharmaceuticals, it also finds use in the development of agrochemicals and advanced materials.[1]

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene | [1] |

| CAS Number | 1262414-96-9 | [1] |

| Molecular Formula | C₁₀H₁₃FO | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Boiling Point | 190 °C (at 760 mmHg) | [3] |

| Density | 1.002 g/cm³ | [3] |

Molecular Structure

The structural arrangement of the functional groups dictates the molecule's reactivity and physical behavior.

Caption: Molecular structure of this compound.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound. The following data represent the expected spectral signatures.

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet at approximately δ 1.2–1.4 ppm) and the methoxy group protons (a singlet at approximately δ 3.8 ppm).[1] Aromatic protons will appear further downfield.

-

¹⁹F NMR: The fluorine NMR should display a distinct signal for the single fluorine atom in the range of δ -110 to -120 ppm.[1]

-

-

Mass Spectrometry (MS)

-

Using Electrospray Ionization (ESI-MS) in positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 182.2 (calculated).[1]

-

-

Infrared (IR) Spectroscopy

-

The IR spectrum provides confirmation of key functional groups through their vibrational frequencies. Look for characteristic stretching vibrations for the C-F bond at approximately 1200 cm⁻¹ and the aromatic C-O ether linkage around 1250 cm⁻¹.[1]

-

Experimental Methodologies for Physicochemical Characterization

This section provides validated, step-by-step protocols for determining the key physical properties of this compound. The causality behind critical steps is explained to ensure robust and reproducible results.

Caption: Workflow for the comprehensive physicochemical characterization.

Protocol: Boiling Point Determination by Micro Capillary Method

This method is ideal for small sample quantities and provides a reliable boiling point range.[4] The underlying principle is that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[5]

Methodology:

-

Apparatus Setup: Place a few milliliters of this compound into a small test tube or fusion tube.

-

Capillary Insertion: Take a glass capillary tube (sealed at one end) and place it into the liquid with the open end down.

-

Heating: Secure the test tube to a stand and immerse it in a heating bath (e.g., an aluminum block or oil bath) alongside a calibrated thermometer.[6]

-

Observation: Begin heating the bath gently. Initially, air trapped in the capillary will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[7]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.[5] Record the temperature on the thermometer at this exact moment. This is the boiling point.[7]

Expert Insight: The rate of heating is critical. Overly rapid heating can lead to an erroneously high reading. A slow, controlled heating and cooling cycle ensures thermal equilibrium and an accurate measurement.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique for measuring heat flow associated with material transitions as a function of temperature.[8] It is the gold standard for determining the melting temperature (Tₘ) and purity of solid compounds.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.[8] The differential measurement between the sample and reference is key to the technique's precision.[9]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with a defined temperature range (e.g., 25 °C to 220 °C) and a constant heating rate (e.g., 2-10 °C/min).[10]

-

Data Acquisition: Initiate the temperature scan. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[11] The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[8]

Expert Insight: The shape of the melting peak provides information about purity. Impurities typically cause a broadening of the peak and a depression of the melting point.[11] For this reason, DSC can be used as a powerful quality control tool.[10]

Protocol: Structural Elucidation by ¹H NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Proper sample preparation is paramount to acquiring a high-quality spectrum.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound into a clean, dry vial.[12]

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[13] Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the large solvent signal from overwhelming the sample signals.[14]

-

Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. Solid particles distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

The solvent should also contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[12]

-

-

Spectrometer Preparation & Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will "lock" onto the deuterium signal from the solvent and "shim" the magnetic field to optimize its homogeneity.[15]

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

-

Integrate the area under each peak to determine the relative ratio of protons corresponding to each signal.[14]

-

Handling and Storage

To maintain the chemical integrity and purity of this compound, proper storage is essential. The compound should be stored in a tightly sealed container in a dry, cool environment, ideally between 2-8°C.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its boiling point of 190 °C, coupled with its characteristic spectroscopic signatures, provides a clear basis for its identification and quality assessment. The experimental protocols detailed in this guide offer researchers a reliable framework for characterizing this compound, ensuring data integrity and reproducibility in both academic and industrial drug discovery settings.

References

-

Frontier, A. (©2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Pecos-Barstow-Toyah ISD. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-fluoro-isopropyl-4-Methoxybenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(4). Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chembk.com [chembk.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. scielo.br [scielo.br]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9): A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] 2-Fluoro-1-isopropyl-4-methoxybenzene, a fluorinated aromatic ether, has emerged as a crucial intermediate in the synthesis of complex bioactive molecules.[4][5] Its unique substitution pattern, featuring a fluorine atom, an isopropyl group, and a methoxy moiety, renders it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safe handling.

The primary impetus for the significant interest in this compound stems from its role as a key building block in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor that has been investigated for the treatment of dyslipidemia.[4] The structural features of this intermediate are pivotal in constructing the intricate architecture of such therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1262414-96-9 | [4] |

| Molecular Formula | C₁₀H₁₃FO | [4] |

| Molecular Weight | 168.21 g/mol | [4] |

| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene | [4] |

| Appearance | Predicted: Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Predicted: ~200-220 °C at 760 mmHg | General knowledge based on similar structures |

| Density | Predicted: ~1.0-1.1 g/cm³ | General knowledge based on similar structures |

Synthesis and Mechanism: A Practical Approach

The synthesis of this compound is most effectively achieved through a Friedel-Crafts alkylation of 3-fluoroanisole. This electrophilic aromatic substitution reaction introduces the isopropyl group onto the aromatic ring, directed by the activating and ortho, para-directing methoxy group.

Experimental Protocol: Friedel-Crafts Isopropylation of 3-Fluoroanisole

This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies and information gleaned from related patent literature. Researchers should perform appropriate risk assessments and small-scale trials before scaling up.

Materials:

-

3-Fluoroanisole

-

Isopropyl bromide (2-bromopropane)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with stirring.

-

Addition of Alkylating Agent: In the dropping funnel, prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Addition of Substrate: Following the addition of isopropyl bromide, add 3-fluoroanisole (1.0 equivalent) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation proceeds through the formation of an electrophilic carbocation, which is then attacked by the electron-rich aromatic ring of 3-fluoroanisole.

Caption: Mechanism of Friedel-Crafts Alkylation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, the following table provides predicted spectroscopic data based on its structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.3 (sept, 1H, -CH(CH₃)₂), ~3.8 (s, 3H, -OCH₃), ~6.7-7.1 (m, 3H, Ar-H) |

| ¹³C NMR | δ (ppm): ~23 (-CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~55 (-OCH₃), ~110-125 (Ar-C), ~150-160 (Ar-C-O and Ar-C-F) |

| IR (cm⁻¹) | ~2960 (C-H, alkyl), ~1500, 1600 (C=C, aromatic), ~1250 (C-O, ether), ~1200 (C-F) |

| Mass Spec (m/z) | Molecular Ion [M]⁺: 168. A prominent fragment would be the loss of a methyl group [M-15]⁺ at 153, and the loss of the isopropyl group [M-43]⁺ at 125. |

Application in Drug Discovery: The Synthesis of Anacetrapib

The primary significance of this compound lies in its role as a key intermediate in the multi-step synthesis of Anacetrapib. The following workflow illustrates its pivotal position in the construction of this complex molecule.

Caption: Role in Anacetrapib Synthesis.

This synthetic pathway highlights the importance of the specific substitution pattern of this compound, which allows for selective functionalization and coupling reactions to build the final drug molecule.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following guidelines are based on the safety profiles of similar halogenated and substituted aromatic compounds.

Hazard Identification:

-

Skin and Eye Irritant: May cause skin and serious eye irritation.[6][7]

-

Respiratory Irritant: May cause respiratory irritation if inhaled.[7]

-

Harmful if Swallowed: May be harmful if ingested.[6]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Conclusion: A Valuable Asset in the Chemist's Toolbox

This compound stands as a testament to the power of strategic molecular design. Its utility as a key intermediate, particularly in the synthesis of complex pharmaceutical agents like Anacetrapib, underscores its importance in modern drug discovery. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this versatile building block to advance their scientific endeavors. The principles of electrophilic aromatic substitution that govern its synthesis are fundamental to organic chemistry, and its application showcases the real-world impact of these foundational reactions.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. whitman.edu [whitman.edu]

- 3. rsc.org [rsc.org]

- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 5. Describe two ways to prepare anisole from benzene. | Study Prep in Pearson+ [pearson.com]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Fluoro-1-isopropyl-4-methoxybenzene: Structure, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS: 1262414-96-9), a fluorinated aromatic ether of significant interest in modern organic synthesis and pharmaceutical research. We will delve into its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will explore its synthetic pathways and underscore its critical role as a versatile intermediate in the development of bioactive molecules, most notably in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Compound Identification and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with a fluorine atom, an isopropyl group, and a methoxy group.[1] Its unique substitution pattern makes it a valuable scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-fluoro-4-methoxy-1-propan-2-ylbenzene[1] |

| CAS Number | 1262414-96-9[1] |

| Molecular Formula | C₁₀H₁₃FO[1] |

| InChI Key | NMJIACNUHDGPOP-UHFFFAOYSA-N[1][2] |

| Synonyms | 3-fluoro-4-isopropylanisole, 2-(2'-Fluoro-4'-methoxyphenyl)propane[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 168.21 g/mol | [1][2] |

| Exact Mass | 168.095043196 Da | [2] |

| Storage | Store sealed in a dry environment at 2-8°C | [1] |

| Primary Use | Research use only; intermediate in organic synthesis |[1][3] |

Molecular Structure and Spectroscopic Profile

The precise arrangement of the functional groups on the aromatic ring dictates the compound's reactivity and its utility in complex syntheses. The fluorine atom, in particular, can modulate the molecule's electronic properties and its ability to form non-covalent interactions, such as hydrogen bonds, which is a critical consideration in drug design.[1][4]

Molecular Structure

The structure consists of a central benzene ring with the following substituents:

-

An isopropyl group at position 1.

-

A fluorine atom at position 2.

-

A methoxy group at position 4.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's identity and purity. The expected spectral data provide a unique "fingerprint" for the molecule.

Table 3: Key Spectroscopic Data

| Technique | Expected Signals | Rationale |

|---|---|---|

| ¹H NMR | Doublet for isopropyl protons (δ 1.2–1.4 ppm); Singlet for methoxy protons (δ 3.8 ppm); Multiplets for aromatic protons. | The isopropyl methyl protons are split by the single methine proton. The methoxy protons are a singlet as they have no adjacent protons. Aromatic protons show complex splitting due to coupling with each other and the fluorine atom.[1] |

| ¹⁹F NMR | Singlet (δ -110 to -120 ppm). | Provides direct evidence for the presence and electronic environment of the fluorine atom.[1] |

| IR | Stretching vibrations for C-F (~1200 cm⁻¹) and aromatic C-O (~1250 cm⁻¹). | Confirms the presence of the key fluoro and methoxy functional groups.[1] |

| MS (ESI+) | [M+H]⁺ at m/z 182.2 (calculated). | Confirms the molecular weight of the compound.[1] |

Synthesis Strategies and Experimental Protocol

This compound is a synthetic intermediate, meaning its value lies in its efficient and reliable production. Several synthetic routes can be envisioned, each with distinct advantages and limitations.

Overview of Synthetic Pathways

Common strategies for assembling this molecule involve electrophilic aromatic substitution reactions.[1]

-

Friedel-Crafts Alkylation: This classic method involves alkylating a substituted fluoroanisole with an isopropyl halide in the presence of a Lewis acid catalyst. While potentially regioselective, this pathway often requires harsh reaction conditions.[1]

-

Grignard-based Methods: A more modern and often milder approach involves the use of Grignard reagents. This can include a magnesium-halogen exchange on a dibrominated precursor followed by formylation and subsequent modifications, offering greater control and scalability.[1][5]

Caption: Comparative synthetic approaches to the target molecule.

Illustrative Experimental Protocol: Grignard Exchange and Formylation Route

This protocol is an illustrative example based on established methodologies for similar scaffolds, such as the synthesis of 2-fluoro-4-bromobenzaldehyde, a related intermediate.[5] It is designed to be self-validating through in-process controls and final characterization.

Objective: To synthesize a key aldehyde intermediate en route to the title compound.

Step 1: Metal-Halogen Exchange

-

To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF, add isopropyl magnesium chloride dropwise at a controlled temperature (e.g., 0°C).

-

Causality: The Grignard reagent selectively displaces one bromine atom over the other due to electronic and steric influences, a milder alternative to cryogenic organolithium chemistry.[5]

-

Monitor the reaction by GC-MS to confirm the formation of the Grignard intermediate.

Step 2: Formylation

-

Add dimethylformamide (DMF) to the reaction mixture at 0°C.

-

Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form an aldehyde after acidic workup.

-

Quench the reaction with an aqueous acid solution (e.g., HCl).

Step 3: Work-up and Purification

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (2-fluoro-4-bromobenzaldehyde) via crystallization from a solvent like heptane.[5]

-

Validation: Confirm the structure and purity of the intermediate using ¹H NMR and HPLC before proceeding to subsequent steps (e.g., methoxylation and alkylation).

Applications in Research and Drug Development

The primary value of this compound is as a versatile building block for constructing more complex molecules with potential biological activity.[1][3]

Role in Medicinal Chemistry

The substituents on the benzene ring each impart specific properties beneficial for drug design:

-

Fluorine: Can enhance metabolic stability, improve binding affinity through hydrogen bonding, and alter pKa.[1][4]

-

Methoxy Group: Influences solubility and can be a site for metabolism.

-

Isopropyl Group: Increases lipophilicity, which can affect cell membrane permeability and target engagement.[1]

Key Application: Synthesis of Anacetrapib

This compound is a crucial intermediate in the synthesis of Anacetrapib, a drug candidate investigated for its ability to inhibit the cholesteryl ester transfer protein (CETP).[1] CETP inhibitors are studied for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a therapeutic strategy for atherosclerosis.[1] The use of this compound in the synthesis of such a high-profile drug candidate highlights its importance in the pharmaceutical industry.[1]

Broader Industrial Relevance

Beyond pharmaceuticals, this intermediate and its derivatives are utilized in the development of novel agrochemicals and for modifying the properties of advanced materials, such as polymers and resins.[1]

References

-

FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (2025-10-27). Chinese Journal of Chemical Physics. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

4-Fluoroanisole | C7H7FO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene. (n.d.). AbacipharmTech. Retrieved January 12, 2026, from [Link]

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

1262414-96-9 | this compound. (n.d.). Fluoropharm. Retrieved January 12, 2026, from [Link]

-

3-Fluoroanisole | C7H7FO. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

m-Fluoroanisole. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Cas 944317-92-4, 1-BroMo-4-fluoro-5-isopropyl-2-Methoxybenzene. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

2-isopropyl-4-methyl anisole, 31574-44-4. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

2-Fluoro-1-methoxy-4-nitrobenzene (CAS 455-93-6) Properties. (n.d.). Chemcasts. Retrieved January 12, 2026, from [Link]

-

4-Isopropylanisole | C10H14O. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.

-

Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

2-Fluoro-1-methoxy-4-methylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Researcher's Comprehensive Guide to Sourcing and Utilizing 2-Fluoro-1-isopropyl-4-methoxybenzene in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Phenolic Ethers in Medicinal Chemistry

In the landscape of modern drug discovery, the judicious incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9) emerges as a key building block, embodying the beneficial attributes of these chemical motifs. This guide provides an in-depth technical overview for researchers on sourcing this valuable intermediate, understanding its scientific applications, and implementing it in a laboratory setting with a focus on safety and efficacy.

The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the molecule.[5][6] Concurrently, the methoxy group can serve as a non-lipophilic "scout" for exploring protein pockets and can improve potency and ligand efficiency.[7][8] The unique combination of fluorine, a methoxy group, and an isopropyl substituent on a benzene ring makes this compound a versatile intermediate in the synthesis of complex bioactive molecules.[9]

Sourcing and Procurement of Research-Grade this compound

Acquiring high-purity this compound is the foundational step for any successful research campaign. The following table provides a comparative overview of reputable suppliers offering this compound for research and development purposes. It is imperative to request a certificate of analysis (CoA) from any potential supplier to verify the purity and identity of the compound.[10][11][12]

| Supplier | Typical Purity | Available Quantities | Contact Information |

| Benchchem | >95% | Inquire | |

| Fluoropharm | Inquire | Inquire | [Link] |

| Echemi | Inquire | Inquire | |

| Dayang Chem (Hangzhou) Co.,Ltd | Gram to bulk | Inquire | |

| MySkinRecipes | Inquire | Inquire | [Link] |

Scientific Applications and Mechanistic Rationale

This compound is a valuable building block in organic synthesis and medicinal chemistry.[9][13] Its utility is particularly highlighted in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, such as Anacetrapib, which have been investigated for the treatment of dyslipidemias.[9][14][15] The structural motifs within this compound are strategically chosen for their influence on a drug candidate's properties:

-

Fluorine: The high electronegativity of the fluorine atom can create favorable dipole-dipole interactions with protein targets and can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[1][3][6]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for optimizing ligand-protein binding.[4][8] However, it can also be a site of metabolic O-demethylation, a factor that medicinal chemists must consider.[7]

-

Isopropyl Group: The bulky isopropyl group can provide steric hindrance that influences the molecule's conformation and can contribute to hydrophobic interactions within a protein's binding pocket.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl halides and their derivatives in drug discovery for the formation of carbon-carbon bonds.[16][17][18] This protocol is adapted from established methodologies and should be performed by trained professionals in a controlled laboratory setting.

Materials and Reagents:

-

This compound (or a brominated/iodinated derivative for coupling)

-

Arylboronic acid or arylboronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, dried in an oven

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide derivative of this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern offers a powerful tool for modulating the properties of drug candidates. By understanding the rationale behind its use, sourcing it from reputable suppliers, and employing it in well-designed synthetic routes, researchers can significantly advance their drug discovery programs.

References

- O’Hagan, D. (2010). The role of fluorine in medicinal chemistry: Review Article. Journal of Fluorine Chemistry, 131(11), 1071-1081.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Ishihara, Y., & Chiodi, D. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(1), 1-8.

- Berger, F. G., & Hobbs, H. H. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(1), 18.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 116364.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

-

Fluoropharm. (n.d.). 1262414-96-9 | this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

- Filippatos, T. D., & Elisaf, M. S. (2017). Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias?. Diseases, 5(4), 21.

- G. D. A. (2012). Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Current cardiology reviews, 8(4), 292-301.

- Google Patents. (n.d.). EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. This compound [myskinrecipes.com]

- 14. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? | MDPI [mdpi.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. tcichemicals.com [tcichemicals.com]

A Researcher's Technical Guide to the Safe Handling of 2-Fluoro-1-isopropyl-4-methoxybenzene

This guide provides an in-depth overview of the critical safety information and handling protocols for 2-Fluoro-1-isopropyl-4-methoxybenzene (CAS No. 1262414-96-9). As a key intermediate in advanced organic synthesis and pharmaceutical research, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive resource for safe handling, storage, and emergency preparedness.

Compound Identification and Overview

This compound is a fluorinated aromatic ether.[1] Its molecular structure, featuring a combination of fluoro, isopropyl, and methoxy groups on a benzene ring, makes it a valuable building block in medicinal chemistry.[1]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(2'-Fluoro-4'-methoxyphenyl)propane, 2-fluoro-4-methoxy-1-propan-2-ylbenzene, 3-fluoro-4-isopropylanisole[2] |

| CAS Number | 1262414-96-9[1][2][3] |

| Molecular Formula | C₁₀H₁₃FO[1] |

| Molecular Weight | 168.21 g/mol [2] |

Hazard Identification and GHS Classification

Based on these analogs, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[4]

Table 2: GHS Hazard Summary (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[4][5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| STOT-SE | 3 | H335: May cause respiratory irritation[4] |

Hazard Pictograms:

Proactive Safety: Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the foundation of laboratory safety. The causality behind these measures is to minimize exposure pathways—inhalation, dermal contact, and ingestion—and to maintain the chemical's stability.

Handling

All manipulations of this compound should be performed within a certified chemical fume hood to control and exhaust vapors.[6]

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary Personal Protective Equipment (PPE) is donned correctly. The work area should be clear of clutter.

-

Aliquotting: When transferring the liquid, use appropriate tools such as a calibrated pipette with disposable tips. Avoid creating aerosols.

-

Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[4][5] Decontaminate all surfaces and equipment used.

Storage

Proper storage is critical for maintaining the compound's purity and preventing hazardous situations.

-

Temperature: Store sealed in a dry environment at 2-8°C.[1] This refrigerated condition suggests that the compound may be sensitive to higher temperatures, potentially leading to degradation or volatilization.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Avoid storage with strong oxidizing agents.[6]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The selection of specific PPE is dictated by the potential routes of exposure.

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be used if there is a significant risk of splashing.[4]

-

Skin Protection:

-

Gloves: Wear nitrile gloves for incidental contact.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[4]

-

Lab Coat: A chemically resistant lab coat or a protective suit should be worn to protect street clothes and skin.[4]

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Caption: PPE Selection Workflow for Handling the Compound.

First-Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures before working with the compound.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

-

Collect: Carefully scoop up the absorbed material into a suitable, closed container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4]

Caption: Emergency Response Protocol for a Chemical Spill.

Physical and Chemical Properties

While a comprehensive, experimentally verified list of physical and chemical properties is not available, Table 3 lists known identifiers.

Table 3: Physical and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO | [1] |

| Molecular Weight | 168.21 | [2] |

| CAS Number | 1262414-96-9 | [1][2][3] |

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (2-8°C, dry environment).[1]

-

Conditions to Avoid: Avoid heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available.[8] Based on its structure as a substituted benzene, it should be handled with the assumption of potential toxicity. It is not known to be carcinogenic based on data from analogous compounds.[4] Care should be taken to prevent its release into the environment, as its ecological impact is unknown.[8]

References

-

Fluoropharm. 1262414-96-9 | this compound. Available from: [Link]

- Angene Chemical. Safety Data Sheet (for 2-Fluoro-4-methoxy-1-methylbenzene). (2025-03-12).

- Fisher Scientific. SAFETY DATA SHEET (for 2-Fluoro-4-methoxybenzoic acid).

- TCI Chemicals. SAFETY DATA SHEET (for 2-Fluoro-4-methoxy-1-nitrobenzene).

- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

- ECHEMI.

Sources

solubility of 2-Fluoro-1-isopropyl-4-methoxybenzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-1-isopropyl-4-methoxybenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and advanced materials synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and interpret its solubility in a range of common organic solvents. The document synthesizes theoretical principles of solubility with detailed, field-proven experimental protocols, ensuring a rigorous and practical approach to handling this compound in a laboratory setting.

Introduction to this compound

This compound (CAS No. 1262414-96-9) is a fluorinated aromatic ether with a molecular weight of 168.21 g/mol .[1] Its structure, featuring a benzene ring substituted with a fluorine atom, an isopropyl group, and a methoxy group, makes it a valuable building block in organic synthesis.[1] The interplay of these functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in reaction kinetics, purification, and formulation development. Understanding the solubility of this compound is paramount for its effective utilization in research and industrial applications.

Compound Structure:

-

IUPAC Name: 2-fluoro-4-methoxy-1-(1-methylethyl)benzene[3]

-

Molecular Formula: C₁₀H₁₃FO[1]

-

Key Functional Groups:

-

Fluorine: Introduces polarity and can participate in specific interactions.

-

Isopropyl Group: A bulky, nonpolar alkyl group that influences steric hindrance and lipophilicity.

-

Methoxy Group: An ether linkage that can act as a hydrogen bond acceptor.

-

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a covalent compound like this compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another.[4][5]

2.1. Polarity Analysis of this compound

The overall polarity of this compound is a composite of its functional groups:

-

Nonpolar Character: The benzene ring and the isopropyl group are nonpolar, contributing to the compound's affinity for nonpolar (lipophilic) solvents.

-

Polar Character: The fluorine and methoxy groups introduce polarity. The carbon-fluorine bond is highly polarized, and the oxygen atom in the methoxy group has lone pairs of electrons, making it a hydrogen bond acceptor.

Given this mixed character, this compound is expected to be a relatively nonpolar to moderately polar compound. Its solubility will therefore be highest in solvents of similar polarity.

2.2. Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can make the following predictions:

-

High Solubility: Expected in nonpolar to moderately polar solvents such as:

-

Aprotic nonpolar solvents: Toluene, Hexane, Diethyl ether

-

Aprotic polar solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate

-

-

Moderate to Low Solubility: Expected in highly polar solvents, especially those with strong hydrogen bonding networks:

-

Protic polar solvents: Ethanol, Methanol

-

-

Insoluble: Expected in highly polar, protic solvents like water.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.

3.1. General Experimental Workflow

The process of determining solubility can be visualized as a series of logical steps, from initial qualitative screening to precise quantitative measurement.

Caption: Workflow for solubility determination.

3.2. Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a preliminary classification of solubility.[6][7]

Materials:

-

This compound

-

Selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of this compound into a small test tube.[6]

-

Add the selected solvent dropwise, up to 1 mL, while vortexing after each addition.[6]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."[4]

3.3. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.[8]

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation.[5]

-

After equilibration, allow the vial to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent.

-

Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Data Presentation

The results from the experimental determination should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant | Solubility Classification (Qualitative) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | 1.88 | User-determined | User-determined |

| Toluene | 2.4 | 2.38 | User-determined | User-determined |

| Diethyl Ether | 2.8 | 4.34 | User-determined | User-determined |

| Dichloromethane | 3.1 | 9.08 | User-determined | User-determined |

| Ethyl Acetate | 4.4 | 6.02 | User-determined | User-determined |

| Acetone | 5.1 | 20.7 | User-determined | User-determined |

| Ethanol | 5.2 | 24.5 | User-determined | User-determined |

| Methanol | 6.6 | 32.7 | User-determined | User-determined |

| Water | 10.2 | 80.1 | User-determined | User-determined |

Discussion of Expected Results

The experimental results are anticipated to align with the theoretical predictions. A high degree of solubility is expected in solvents like toluene, diethyl ether, and ethyl acetate, which have polarities that are well-matched to the mixed character of this compound. The bulky, nonpolar isopropyl group will likely enhance solubility in less polar solvents. Conversely, the polar fluorine and methoxy groups may allow for some limited solubility in more polar alcohols like ethanol, but the overall nonpolar character of the molecule will likely preclude significant solubility in highly polar solvents like water.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently assess its solubility in a variety of common organic solvents. This knowledge is essential for optimizing reaction conditions, developing purification strategies, and advancing the use of this important chemical intermediate in scientific research and development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Benchchem. (n.d.). This compound|CAS 1262414-96-9.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Fluorochem. (2024, December 19).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025, June 24).

- TCI Chemicals. (n.d.).

- Thermo Fisher Scientific. (2010, June 4).

- Echemi. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A-Technical-Guide-to-2-Fluoro-1-isopropyl-4-methoxybenzene:-Synthesis-and-Applications

Abstract